Zinc perchlorate

Description

Properties

IUPAC Name |

zinc;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBXBWBHKPGHIB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

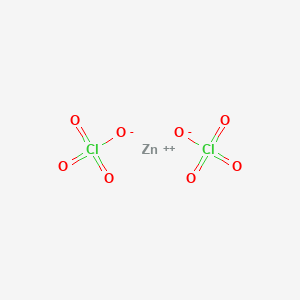

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890711 | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-61-1 | |

| Record name | Zinc perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JL07841 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Zinc Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of anhydrous zinc perchlorate, a powerful oxidizing agent and efficient catalyst in various organic reactions.[1][2][3] Due to the inherent instability and hazardous nature of anhydrous perchlorates, this document emphasizes safe and reliable laboratory procedures. It details the preparation of the common precursor, this compound hexahydrate, and the subsequent chemical dehydration required to obtain the anhydrous form.[4] This guide is intended for qualified scientific personnel and underscores the critical importance of adhering to stringent safety protocols when handling perchlorate compounds.

Introduction

This compound, Zn(ClO₄)₂, is an inorganic salt that exists most commonly as a hexahydrate (Zn(ClO₄)₂·6H₂O).[2][5] The hexahydrate is a white, crystalline, and highly hygroscopic solid that is soluble in water and lower-weight alcohols.[5][6] In both its hydrated and anhydrous forms, this compound serves as a potent Lewis acid catalyst for a variety of organic transformations, including acylations, esterifications, and epoxide ring-opening reactions.[3][7][8]

The synthesis of anhydrous this compound presents significant challenges. The hydrated form cannot be dehydrated by simple heating, as this induces violent decomposition and poses a severe explosion risk.[4] Therefore, specific chemical dehydration methods are required. This guide outlines the most practical and cited methods for its preparation, focusing on safety and reproducibility for a research setting.

WARNING: Anhydrous metal perchlorates are highly energetic materials and powerful oxidizers. They can form explosive mixtures with organic compounds, reducing agents, and finely powdered metals.[9][10] Reactions should only be conducted by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood and blast shield.

Quantitative and Physical Data

The properties of this compound and its common hydrate are summarized below for reference.

| Property | This compound Hexahydrate | Anhydrous this compound |

| Chemical Formula | Zn(ClO₄)₂·6H₂O | Zn(ClO₄)₂ |

| Molar Mass | 372.38 g/mol | 262.29 g/mol [5] |

| Appearance | Colorless / White crystalline solid[5][6] | Colorless solid[5] |

| CAS Number | 10025-64-6 | 13637-61-1[5] |

| Density | 2.25 g/cm³[5][6] | 2.252 g/cm³[5] |

| Melting Point | 106 °C (223 °F; 379 K)[5] | Decomposes on heating |

| Boiling Point | 210 °C (410 °F; 483 K) (Decomposes)[5] | Decomposes violently on heating |

| Solubility | Highly soluble in water[5][6] | Soluble in water |

| Key Hazards | Strong Oxidizer, Skin/Eye Irritant[11] | Strong Oxidizer, Potential Explosive[4][12] |

Synthesis Methodologies

The most common and practical pathway to anhydrous this compound involves a two-step process: first, the synthesis of the stable hexahydrate, followed by a chemical dehydration.

Step 1: Synthesis of this compound Hexahydrate (Zn(ClO₄)₂·6H₂O)

This precursor can be reliably synthesized by reacting a zinc source (oxide or carbonate) with aqueous perchloric acid.[5]

Experimental Protocol 1: From Zinc Oxide

This method involves the neutralization of perchloric acid with zinc oxide.[4][5]

-

Preparation: In a fume hood, place a magnetic stir bar in a beaker containing a 60-70% aqueous solution of perchloric acid (HClO₄). Place the beaker in an ice bath to manage the exothermic reaction.

-

Reaction: Slowly and incrementally add stoichiometric amounts of zinc oxide (ZnO) powder to the stirring perchloric acid solution.[4] Monitor the temperature to ensure it remains controlled, ideally between 20–25°C.[4] The reaction is as follows: ZnO + 2 HClO₄ → Zn(ClO₄)₂ + H₂O[5]

-

Filtration: Once the zinc oxide has completely dissolved and the reaction ceases, remove the solution from the ice bath and allow it to return to room temperature. Filter the solution to remove any unreacted solids or impurities.[4]

-

Crystallization: Transfer the clear filtrate to an evaporating dish. Allow for slow evaporation of the water at room temperature or under reduced pressure to induce crystallization. The strong hygroscopicity of this compound means the hexahydrate form will readily crystallize.[4]

-

Isolation: Collect the resulting white crystals of Zn(ClO₄)₂·6H₂O by filtration and dry them in a desiccator.

Experimental Protocol 2: From Zinc Carbonate

This method is similar to the one above but uses zinc carbonate as the starting material, producing carbon dioxide gas as a byproduct.

-

Preparation: Follow the same initial setup as Protocol 1, with perchloric acid in a beaker within an ice bath in a fume hood.

-

Reaction: Slowly add zinc carbonate (ZnCO₃) powder in small portions to the stirring acid. Effervescence (CO₂ release) will occur, so additions must be slow to prevent frothing over.[4] The reaction is: ZnCO₃ + 2 HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂[5]

-

Completion and Work-up: Continue adding zinc carbonate until effervescence stops. The subsequent filtration, crystallization, and isolation steps are identical to those described in Protocol 1.[4]

Step 2: Dehydration to Anhydrous this compound (Zn(ClO₄)₂)

Thermal dehydration is extremely hazardous and must be avoided.[4] The recommended method is azeotropic distillation with a chemical dehydrating agent.

Experimental Protocol 3: Chemical Dehydration with Triethyl Orthoformate

This protocol utilizes triethyl orthoformate to react with the water of hydration, forming volatile byproducts that can be removed via distillation.

-

Setup: In a fume hood and behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a distillation apparatus.

-

Reaction Mixture: Place the previously synthesized this compound hexahydrate (Zn(ClO₄)₂·6H₂O) into the flask. Add an excess of triethyl orthoformate (HC(OCH₂CH₃)₃).

-

Azeotropic Distillation: Heat the mixture gently. The triethyl orthoformate reacts with the water of hydration. The volatile byproducts (ethanol and ethyl formate) are removed by distillation.

-

Completion and Isolation: Continue the distillation until all volatile components have been removed, leaving behind the anhydrous this compound as a solid residue.

-

Handling and Storage: Allow the apparatus to cool completely. The resulting anhydrous this compound must be handled with extreme care, using non-metallic spatulas. It should be stored in a tightly sealed container in a desiccator, away from any organic materials or reducing agents.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the key synthesis pathways.

Caption: Workflow for preparing the hexahydrate precursor.

Caption: Chemical dehydration workflow to obtain the anhydrous product.

Critical Safety Considerations

Handling perchloric acid and anhydrous this compound requires strict adherence to safety protocols to prevent serious accidents.

-

Perchloric Acid: Solutions below 72% are stable but are still highly corrosive and strong acids.[12] Contact with eyes, skin, and mucous membranes will cause severe burns.[12] Anhydrous perchloric acid (>85%) is unstable and presents a severe explosion hazard.[12]

-

Anhydrous this compound: As a powerful oxidizer, it can ignite or cause explosions upon contact with combustible materials, organic compounds, or reducing agents.[9][10] It is sensitive to heat and friction. Intimate mixtures with materials like finely divided metals, sulfur, or carbon can be extremely explosive.[9]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.

-

Engineering Controls: All work must be conducted in a chemical fume hood designed for use with perchloric acid, which has a dedicated wash-down system to prevent the buildup of explosive perchlorate salts in the ductwork.[12] A blast shield should be used during the dehydration step and when handling the anhydrous product.

-

Waste Disposal: Perchlorate waste is hazardous. It must be disposed of according to institutional and regulatory guidelines. Never mix perchlorate waste with organic or other reactive waste streams.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound Hexahydrate|Supplier [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. gfschemicals.com [gfschemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. Perchloric acid, zinc salt, hexahydrate | Cl2H12O14Zn | CID 202253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. concordia.ca [concordia.ca]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Zinc Perchlorate

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of zinc perchlorate, with a primary focus on its most common form, this compound hexahydrate (Zn(ClO₄)₂·6H₂O). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's solid-state chemistry.

Executive Summary

This compound is an inorganic salt that readily forms a stable hexahydrate. The arrangement of its constituent ions and water molecules in the crystalline lattice is crucial for understanding its physical and chemical properties. This guide synthesizes available crystallographic data, experimental protocols for its determination, and visual representations of its structural and synthetic workflows.

Crystal Structure of this compound Hexahydrate

The definitive crystal structure of this compound hexahydrate was determined by single-crystal X-ray diffraction. The crystallographic data reveals a highly ordered and symmetric arrangement of the constituent ions.

Crystallographic Data

The key crystallographic parameters for this compound hexahydrate are summarized in the table below. This data is essential for computational modeling and for understanding the compound's behavior in the solid state.

| Parameter | Value |

| Chemical Formula | Zn(ClO₄)₂·6H₂O |

| Formula Weight | 372.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 14.774(3) Å |

| b | 9.458(2) Å |

| c | 7.078(1) Å |

| Volume | 989.1(3) ų |

| Z | 4 |

| Density (calculated) | 2.500 Mg/m³ |

Coordination Environment

In the crystal lattice, the zinc ion (Zn²⁺) is octahedrally coordinated to six water molecules, forming the complex cation [Zn(H₂O)₆]²⁺. The perchlorate ions (ClO₄⁻) are not directly bonded to the zinc ion but are situated in the crystal lattice, balancing the charge of the complex cation. The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the perchlorate anions, creating a stable three-dimensional network.

Experimental Protocols

The determination of the crystal structure of this compound hexahydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

A common method for preparing single crystals of this compound hexahydrate is through the slow evaporation of an aqueous solution.

Protocol:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO₃) in a slight excess of 60% perchloric acid (HClO₄). The reaction should be performed in a fume hood with appropriate personal protective equipment.

-

ZnO + 2HClO₄ → Zn(ClO₄)₂ + H₂O

-

ZnCO₃ + 2HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂

-

-

Filtration: The resulting solution is filtered to remove any unreacted starting material or impurities.

-

Crystallization: The filtered solution is placed in a crystallizing dish and covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, colorless, well-formed crystals of this compound hexahydrate will precipitate from the solution.

-

Isolation: The crystals are carefully isolated from the mother liquor and dried.

Single-Crystal X-ray Diffraction

The precise arrangement of atoms in the crystal is determined using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound hexahydrate is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson synthesis and then refined using least-squares methods to obtain a final, accurate crystal structure.

Other Forms of this compound

Visualizing the Synthesis and Structure Determination Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound hexahydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound hexahydrate, including its crystallographic data and the experimental protocols for its determination. A thorough understanding of the solid-state structure of this compound is fundamental for its application in various fields, from catalysis to the development of novel pharmaceutical formulations. Further research is warranted to elucidate the crystal structures of other hydrated and anhydrous forms of this compound.

zinc perchlorate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Zinc Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical development. This compound, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a versatile Lewis acid catalyst valued for its efficiency in various organic transformations.[1] Its effectiveness is often contingent on its solubility in the reaction medium. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a key catalytic pathway.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively compiled in a single source. The compound is generally described as highly soluble in water and low-molecular-weight alcohols.[1][2][3] One source specifies that it is soluble in ethyl alcohol.[4] The lack of comprehensive data highlights an area for further experimental investigation.

Below is a summary of available qualitative and semi-quantitative information. Researchers are advised to determine solubility experimentally for their specific solvent system and conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility Data | Reference(s) |

| Water | H₂O | Protic, Polar | Highly Soluble | [1][2][5] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble | [4][6] |

| Low-Weight Alcohols | ROH | Protic, Polar | Highly Soluble | [1][2][3] |

| Acetone-Water (10% v/v) | C₃H₆O / H₂O | Mixed | Forms complexes; quantitative solubility not specified, but distribution coefficients studied. | [7] |

Note: The hygroscopic nature of this compound, especially the hexahydrate, means that the presence of trace amounts of water can significantly affect its solubility in organic solvents.[1][5]

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

Determining the precise solubility of an inorganic salt like this compound in an organic solvent requires a meticulous experimental approach. The isothermal equilibrium method, followed by gravimetric or spectroscopic analysis, is a common and reliable technique.[8][9][10] Given the hygroscopic nature of this compound, all procedures should be conducted under anhydrous or inert atmospheric conditions where possible.[8]

Materials and Equipment

-

This compound (anhydrous or hexahydrate, as required)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Inert atmosphere glovebox or Schlenk line (recommended)

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or weighing vials (for gravimetric analysis)

-

Spectrophotometer (e.g., UV-Vis, AAS) or HPLC (for spectroscopic/chromatographic analysis)

-

Drying oven

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][11]

-

Sample Extraction: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. To avoid aspirating solid particles, the use of a syringe filter is highly recommended.

-

Concentration Analysis (Gravimetric Method): a. Dispense the known volume of the saturated solution into a pre-weighed, dry evaporating dish.[9][12] b. Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, gentle heating in a drying oven may be required. Ensure the temperature is kept well below the decomposition temperature of this compound. c. Once the solvent is fully removed, dry the dish containing the this compound residue to a constant weight in a vacuum oven. d. The mass of the remaining solid is the amount of this compound that was dissolved in the extracted volume of solvent.

-

Calculation: Calculate the solubility, typically expressed in grams of solute per 100 g of solvent or moles of solute per liter of solution.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining this compound solubility.

Application in Catalysis: The Biginelli Reaction

This compound's solubility in organic media makes it an effective Lewis acid catalyst. It is used to promote various reactions, such as the Biginelli reaction, which synthetically produces dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[13][14][15] The catalytic mechanism involves the activation of a carbonyl group by the Zn²⁺ ion.[14]

Catalytic Mechanism of the Biginelli Reaction

The proposed mechanism for the this compound-catalyzed Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[14] This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

The diagram below illustrates this catalytic cycle.

Caption: Catalytic cycle of the Biginelli reaction using Zn(ClO₄)₂.

References

- 1. This compound Hexahydrate|Supplier [benchchem.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hexahydrate, 99.997% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 10025-64-6 [m.chemicalbook.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermal Decomposition of Zinc Perchlorate

Disclaimer: Detailed experimental data and specific multi-stage decomposition pathways for zinc perchlorate (Zn(ClO₄)₂) are not extensively available in the public domain literature. This guide is constructed based on the general principles of the thermal decomposition of hydrated metal perchlorates, data from analogous compounds, and established analytical methodologies. The quantitative values and specific intermediate steps presented herein are illustrative and intended to provide a framework for research rather than to represent definitive experimental results for this compound.

Introduction

This compound, typically available as the hexahydrate (Zn(ClO₄)₂·6H₂O), is a powerful oxidizing agent and a useful catalyst in various chemical syntheses.[1][2] Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in contexts involving elevated temperatures. Like other hydrated metal perchlorates, its decomposition is a multi-stage process involving dehydration followed by the energetic decomposition of the anhydrous salt.[3] Under fire conditions, hazardous decomposition products include hydrogen chloride and zinc oxides.[3]

This technical guide provides a comprehensive overview of the expected thermal decomposition pathway of this compound, details the standard experimental protocols for its analysis, and presents a framework for interpreting the resulting data.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is anticipated to occur in two primary phases: a multi-stage dehydration to form the anhydrous salt, followed by the decomposition of anhydrous this compound into solid and gaseous products.

Dehydration Phase

The six water molecules in Zn(ClO₄)₂·6H₂O are typically not equivalent in their bonding to the central zinc ion.[4] This leads to a stepwise removal of water upon heating. The process can be generally represented as:

-

Step 1: Zn(ClO₄)₂·6H₂O(s) → Zn(ClO₄)₂·nH₂O(s) + (6-n)H₂O(g)

-

Step 2: Zn(ClO₄)₂·nH₂O(s) → Zn(ClO₄)₂(s) + nH₂O(g)

The exact number of intermediate hydrate forms (the value of 'n') and the specific temperature ranges for each water loss event require empirical determination via thermal analysis.

Decomposition of Anhydrous Salt

Once dehydrated, the anhydrous this compound undergoes a highly exothermic decomposition at a significantly higher temperature. The final solid product is typically the most stable metal oxide.

-

Step 3: Zn(ClO₄)₂(s) → ZnO(s) + Cl₂(g) + 3.5O₂(g)

Alternative decomposition pathways could yield other chlorine-containing species, such as hydrogen chloride if residual water is present. The precise nature and ratio of the gaseous products should be confirmed by evolved gas analysis.

Quantitative Data (Illustrative)

The following table summarizes the expected quantitative data from a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiment. Note: These values are illustrative, based on general knowledge of hydrated salts, and are not from a specific cited experiment on this compound.

| Stage | Process | Approximate Temp. Range (°C) | Theoretical Mass Loss (%) | Key Thermal Events (DSC) |

| 1 | Release of weakly bound water molecules | 50 - 150 °C | Variable | Endothermic peaks |

| 2 | Release of strongly bound (coordinated) water | 150 - 250 °C | Total for all water: ~29.0% | Endothermic peaks |

| 3 | Decomposition of anhydrous Zn(ClO₄)₂ | > 270 °C | ~78.5% (relative to anhydrous) | Strong, sharp exothermic peak |

| Residue | Final Product (assumed ZnO) | > 400 °C | Total Mass Loss: ~84.2% | - |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. The primary techniques for studying this decomposition are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with evolved gas analysis (EGA) like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This protocol outlines a typical procedure for analyzing the thermal decomposition of this compound hexahydrate.

Apparatus:

-

A simultaneous TGA/DSC instrument.

-

High-precision microbalance.

-

Programmable furnace.

-

Inert sample pans (e.g., alumina, platinum).

-

Inert purge gas supply (e.g., nitrogen, argon).

Procedure:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound hexahydrate into a tared TGA/DSC sample pan. Due to the hygroscopic nature of the material, sample preparation should be conducted in a controlled (low humidity) environment if possible.

-

Instrument Setup: Place the sample pan in the instrument. Place an empty, tared reference pan in the reference position.

-

Experimental Conditions:

-

Purge Gas: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to carry away evolved gases.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant, linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). Slower heating rates can provide better resolution of overlapping thermal events.

-

-

-

Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and sample temperature continuously throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperatures and percentage mass loss for each decomposition step. Analyze the DSC curve (heat flow vs. temperature) to identify endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with them.

Evolved Gas Analysis (EGA)

To identify the gaseous products at each decomposition stage, the outlet gas from the TGA furnace can be directed into a mass spectrometer or an FTIR gas cell.

Apparatus:

-

TGA instrument coupled via a heated transfer line to an MS or FTIR spectrometer.

Procedure:

-

Perform the TGA experiment as described in section 4.1.

-

Simultaneously, the coupled spectrometer acquires data (mass spectra or infrared spectra) of the evolved gases as a function of temperature and time.

-

Correlate the gas evolution profiles with the mass loss steps observed in the TGA data. For example, the detection of H₂O (m/z = 18 in MS) should correspond to the dehydration steps, while the detection of O₂ (m/z = 32) and Cl₂ (m/z = 70, 72, 74) would correspond to the final decomposition step.

Visualizations

Decomposition Pathway

The logical sequence of the thermal decomposition process can be visualized as a flowchart.

Caption: Proposed reaction pathway for the thermal decomposition of this compound hexahydrate.

Experimental Workflow

The workflow for a comprehensive thermal analysis experiment is outlined below.

Caption: Standard experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Zinc Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with zinc perchlorate and the essential safety precautions required for its handling, storage, and disposal. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this powerful oxidizing agent.

Chemical and Physical Properties

This compound, available as anhydrous or, more commonly, as a hexahydrate, is a white crystalline solid. It is highly soluble in water and lower-weight alcohols.[1] Understanding its physical properties is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | Zn(ClO₄)₂ (anhydrous) / Zn(ClO₄)₂·6H₂O (hexahydrate) |

| Molecular Weight | 264.29 g/mol (anhydrous) / 372.36 g/mol (hexahydrate)[2][3] |

| Appearance | White, odorless, crystalline solid[1] |

| Melting Point | 106 °C (hexahydrate)[4] |

| Decomposition Temperature | 267-337 °C[2] |

| Density | 2.25 g/cm³ (hexahydrate)[1] |

| Solubility in Water | 110.1 g/100 g at 20°C[2] |

| pH | 4 - 6 (5% aqueous solution)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its potent oxidizing properties and its capacity to cause severe skin and eye damage.[3] It is regulated by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1]

| Hazard Class | GHS Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[5] |

Hazard Communication Diagram

Caption: GHS pictograms for this compound hazards.

Toxicological Data

Toxicological data for this compound is limited. The available data indicates its potential for significant harm upon exposure. It is crucial to handle this compound with the utmost care to avoid any contact.

| Toxicity Data | Value | Species |

| Intraperitoneal LDLo (Lowest Published Lethal Dose) | 76 mg/kg | Mouse[6] |

| Occupational Exposure Limit (MAK for Zinc, inorganic compounds) | 0.1 mg/m³ (respirable fraction), 2 mg/m³ (inhalable fraction) | -[6] |

Note: No specific Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[7]

Fire and Explosion Hazards

As a strong oxidizing agent, this compound can intensify fires and may cause an explosion, especially if heated strongly.[3][8] It can ignite organic materials upon contact, particularly in the presence of strong acids.[1]

Incompatible Materials:

-

Strong reducing agents[3]

-

Organic materials[3]

-

Powdered metals[3]

-

Sulfur[9]

-

Carbon disulfide[9]

-

Ammonium nitrate[9]

Reactivity Hazard Pathway

Caption: Incompatibility reaction pathway for this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to mitigating the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from heat, sparks, and open flames.[5]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use personal protective equipment (PPE) as detailed below.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed.[3]

-

Store away from combustible and incompatible materials.[1][3]

-

This compound is hygroscopic and deliquescent; protect from moisture.[10][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specifications |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended.[3][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a protective suit.[3][10] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if dust is generated.[10] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Spill and Leak Procedures:

-

Evacuate personnel to a safe area.[3]

-

Ensure adequate ventilation.[3]

-

Wear appropriate PPE.[3]

-

Prevent further leakage or spillage if safe to do so.[10]

-

Avoid dust formation.[3]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not use combustible materials like paper towels to clean up spills.[3]

-

Clean the contaminated surface thoroughly.[10]

-

Do not let the product enter drains.[3]

Emergency Response Workflow

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Waste from this compound must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[3]

Experimental Protocols

The following are summaries of standardized experimental protocols relevant to the hazards of this compound.

9.1. Oxidizing Solids Test (Based on UN Test O.1)

-

Objective: To determine if a solid substance has oxidizing properties and to classify it for transport.[1]

-

Methodology:

-

The test substance is mixed with dry fibrous cellulose in ratios of 1:1 and 4:1 by mass.[12]

-

A 30g pile of the mixture is formed into a truncated cone.[1]

-

An electrically heated wire is used to ignite the pile.[1]

-

The time it takes for the reaction to cease is measured.[1]

-

The burning time of the test mixture is compared to that of a reference mixture of potassium bromate and cellulose.[1]

-

-

Interpretation: The substance is classified as an oxidizing solid if the burning time is equal to or less than that of the reference mixture.[12]

9.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause irreversible skin damage.

-

Methodology:

-

A small amount of the test substance is applied to the skin of a test animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Lesions are scored according to a standardized scale.

-

-

Interpretation: The substance is classified as corrosive if it causes irreversible tissue damage.

9.3. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 431)

-

Objective: To identify corrosive chemicals without the use of live animals.[13]

-

Methodology:

-

Interpretation: A reduction in cell viability below a certain threshold indicates that the substance is corrosive.[15]

9.4. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology:

-

Interpretation: The substance is classified based on the severity and reversibility of the observed eye lesions.[16]

9.5. Acute Oral Toxicity - LD50 Determination

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.[17]

-

Methodology:

-

Interpretation: The LD50 value provides a measure of the acute toxicity of the substance. A lower LD50 indicates higher toxicity.[17]

9.6. Thermal Stability Analysis (Based on Differential Thermal Analysis - DTA / Thermogravimetric Analysis - TGA)

-

Objective: To determine the decomposition temperature and thermal stability of a substance.

-

Methodology:

-

A small sample of the substance is placed in a DTA/TGA instrument.

-

The sample is heated at a controlled rate in a controlled atmosphere.

-

The DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

-

The TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.

-

-

Interpretation: The temperatures at which exothermic events and mass loss occur indicate the thermal instability and decomposition points of the substance.

This guide is intended to provide essential information for the safe handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. Oxidizing Solids – UN Test O.1 - Prime Process Safety Center [primeprocesssafety.com]

- 2. researchgate.net [researchgate.net]

- 3. deltima.eu [deltima.eu]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. sigma-hse.co.in [sigma-hse.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. smsenergetics.com [smsenergetics.com]

- 13. iivs.org [iivs.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 18. fda.gov [fda.gov]

zinc perchlorate CAS number and molecular weight

Zinc perchlorate is an inorganic compound that exists in various hydrated forms, with the hexahydrate being a common variant. It is a chemical reagent utilized in diverse research and industrial applications, including as a catalyst in organic synthesis.

| Property | Value |

| CAS Number | 13637-61-1 (anhydrous)[1][2], 10025-64-6 (hexahydrate)[1][3][4][5][6] |

| Molecular Weight | 264.28 g/mol (anhydrous)[7], 372.38 g/mol (hexahydrate)[5][6], 372.40 g/mol (hexahydrate)[3][4] |

| Molecular Formula | Zn(ClO₄)₂ (anhydrous), Zn(ClO₄)₂·6H₂O (hexahydrate)[3][5] |

It is important to note that while this document provides fundamental physicochemical data for this compound, a comprehensive technical guide or whitepaper encompassing detailed experimental protocols and signaling pathway diagrams requires extensive, context-specific research and data that is beyond the scope of this format. The creation of such a document would necessitate access to proprietary research, specific experimental outcomes, and a defined scope of application, for example, in a particular area of drug development. The information provided here serves as a foundational reference for researchers and scientists.

References

Zinc Perchlorate (Zn(ClO₄)₂) An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc perchlorate, with the chemical formula Zn(ClO₄)₂, is a powerful inorganic oxidizing agent and a highly effective Lewis acid catalyst.[1][2] It is most commonly available and utilized in its hexahydrate form, Zn(ClO₄)₂·6H₂O.[1] This compound has garnered significant interest in the scientific community due to its versatility in promoting a wide range of organic transformations, its high solubility in water and low-weight alcohols, and its commercial availability.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of reaction mechanisms and workflows.

Physical and Chemical Properties

This compound is a white, odorless, crystalline solid.[1][5] The hexahydrate is particularly noted for its hygroscopic and deliquescent nature, readily absorbing moisture from the atmosphere.[3][6] Therefore, it requires storage in a desiccator or under an inert atmosphere.[3]

Quantitative Data Summary

| Property | Value (Anhydrous) | Value (Hexahydrate) | References |

| Molecular Formula | Zn(ClO₄)₂ | Zn(ClO₄)₂·6H₂O | [7][8] |

| Molecular Weight | 264.31 g/mol | 372.38 g/mol | [2][8] |

| Appearance | Colorless solid | White, crystalline solid | [1][4] |

| Density | 2.252 g/cm³ | 2.25 g/cm³ | [2][4][9] |

| Melting Point | 262 °C (decomposes) | 105-107 °C | [3][7] |

| Boiling Point | Decomposes | 210 °C (decomposes) | [2][4] |

| Solubility in Water | Highly soluble | Highly soluble | [3][4] |

| pH (5% aqueous solution) | 4-6 | 4-6 | [1][5] |

Chemical Reactivity and Stability

This compound is a potent oxidizing agent and should be handled with care, especially when in contact with organic materials, reducing agents, or upon heating, as it may cause fire or an explosion.[3][10] The anhydrous form decomposes at 262 °C, while the hexahydrate decomposes at a lower temperature range of 105-107 °C.[3] Rapid or strong heating can lead to explosive decomposition.[2][3][4]

The catalytic activity of this compound stems from its strong Lewis acidity. The highly electrophilic Zn²⁺ ion effectively activates substrates, particularly those containing oxygen functional groups like epoxides and carbonyls, making them more susceptible to nucleophilic attack.[3]

Key Applications and Experimental Protocols

This compound hexahydrate serves as a highly efficient catalyst in several important organic reactions, often under mild, solvent-free conditions.[11][12]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of zinc oxide with perchloric acid.[4]

Experimental Protocol: Synthesis from Zinc Oxide

-

Reaction Setup: In a well-ventilated fume hood, place a solution of perchloric acid in a beaker equipped with a magnetic stirrer and a cooling bath.

-

Addition of Zinc Oxide: Slowly and portion-wise, add zinc oxide to the stirred perchloric acid solution. The reaction is exothermic, and the temperature should be maintained between 20-25 °C using the cooling bath.[3]

-

Dissolution and Filtration: Continue stirring until all the zinc oxide has dissolved. Filter the resulting solution to remove any unreacted solids or impurities.[3]

-

Crystallization: Transfer the clear filtrate to an evaporating dish and allow for slow evaporation of the solvent at room temperature.

-

Isolation: Collect the resulting white crystals of this compound hexahydrate by filtration.

Catalysis of the Biginelli Reaction

This compound hexahydrate is an excellent catalyst for the one-pot, three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of interest for their pharmacological properties.[11] This method offers high yields and short reaction times under solvent-free conditions.[11]

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [11]

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (2 mol%).

-

Reaction Conditions: Heat the mixture with stirring at 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Stir for 5 minutes.

-

Isolation and Purification: Collect the solid product by suction filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Epoxide Ring-Opening Reactions

This compound hexahydrate efficiently catalyzes the ring-opening of epoxides with amines to produce 2-amino alcohols, which are valuable synthetic intermediates.[5] This reaction proceeds with high yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions.[5]

Experimental Protocol: Synthesis of 2-Amino Alcohols [5]

-

Reactant Mixture: In a reaction vessel, mix the epoxide and the amine.

-

Catalyst Addition: Add a catalytic amount of zinc(II) perchlorate hexahydrate.

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions. Stir the mixture at the appropriate temperature (often room temperature) until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The work-up procedure generally involves purification by column chromatography to isolate the desired 2-amino alcohol.

Acylation Reactions

This compound hexahydrate is also a potent catalyst for the acylation of alcohols, phenols, and amines, including sterically hindered and electron-deficient substrates.[9]

Experimental Protocol: General Acylation [9]

-

Reactant Mixture: Combine the alcohol, phenol, or amine with the acylating agent (e.g., acetic anhydride) in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of this compound hexahydrate.

-

Reaction Conditions: The reaction is often performed at room temperature under solvent-free conditions. For less reactive substrates, gentle heating may be required.

-

Isolation: The acetylated product is typically obtained in high yield after a simple work-up procedure.

Safety and Handling

This compound is a strong oxidizing agent and must be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[10] It should be stored in a cool, dry place away from combustible materials and reducing agents.[10] In case of fire, use appropriate extinguishing media, but be aware of the potential for the substance to intensify the fire.[10]

Conclusion

This compound, particularly in its hexahydrate form, is a valuable and versatile reagent in chemical synthesis. Its strong Lewis acidity and oxidizing properties, coupled with its ease of handling under specific conditions, make it an effective catalyst for a variety of organic transformations. The experimental protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with all potent chemical reagents, adherence to strict safety protocols is paramount when working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Hygroscopic Nature of Zinc Perchlorate

Abstract: Zinc perchlorate, particularly in its hydrated forms, is a powerful Lewis acid catalyst and oxidizing agent with significant applications in organic synthesis and materials science. Its profound hygroscopicity is a critical physicochemical property that dictates its handling, storage, stability, and catalytic activity. This technical guide provides a comprehensive examination of the hygroscopic nature of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's properties, presents a representative water sorption profile, outlines rigorous experimental protocols for its characterization, and explores the implications of its hygroscopicity in catalytic mechanisms.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This property is characteristic of many salts, including perchlorates. A related, more extreme phenomenon is deliquescence, where a substance absorbs so much moisture from the atmosphere that it dissolves into a liquid solution.[1][2] this compound is known to be both highly hygroscopic and prone to deliquescence.[1]

For researchers and drug development professionals, understanding the hygroscopic nature of a reagent like this compound is paramount. The presence of water can significantly influence reaction kinetics, yield, and selectivity. In its role as a Lewis acid catalyst, the coordination of water molecules to the zinc(II) center can modulate its electrophilicity and, consequently, its catalytic efficiency. Therefore, precise characterization and control of the water content are essential for reproducible experimental outcomes and the development of robust synthetic protocols.

Physicochemical Properties of this compound

This compound is an inorganic compound that is most commonly available as its hexahydrate, Zn(ClO₄)₂·6H₂O.[3] Anhydrous and other hydrated forms, such as the tetrahydrate, also exist.[4] It is a strong oxidizing agent and should be handled with care.[3] The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Forms

| Property | This compound Hexahydrate (Zn(ClO₄)₂·6H₂O) | This compound Anhydrous (Zn(ClO₄)₂) |

| Molar Mass | 372.36 g/mol [5] | 264.29 g/mol [6] |

| Appearance | White, crystalline solid[3][5] | Colorless solid[1] |

| Density | 2.25 g/cm³[5] | 2.252 g/cm³[1] |

| Melting Point | 106 °C[1] | 262 °C[6] |

| Boiling Point | 210 °C (decomposes)[1][5] | 267-337 °C (decomposes)[6] |

| Solubility in Water | Highly soluble[4] | 110.1 g / 100 g at 20 °C[6] |

| Key Characteristics | Highly hygroscopic, strong oxidizing agent[3][5] | Prone to deliquescence[1] |

Hygroscopic Nature and Water Sorption Profile

The most common form, this compound hexahydrate, is intensely hygroscopic and will readily absorb additional moisture from the air.[5] This behavior is critical to quantify for applications where water content is a crucial parameter. The interaction with atmospheric moisture is typically characterized by a water sorption-desorption isotherm, which plots the equilibrium water content of the material as a function of relative humidity (RH) at a constant temperature.

Table 2: Representative Water Sorption Data for this compound Hexahydrate at 25°C

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) | Observations |

| 0.0 | 0.00 | 0.00 | Initial dry mass |

| 10.0 | 0.15 | 0.20 | Minor surface adsorption |

| 20.0 | 0.35 | 0.45 | Continued surface adsorption |

| 30.0 | 0.90 | 1.10 | Increased water uptake |

| 40.0 | 8.50 | 9.00 | Sharp uptake approaching deliquescence |

| 50.0 | 25.60 | 26.10 | Deliquescence; formation of aqueous solution |

| 60.0 | 48.20 | 48.80 | Further water absorption by the solution |

| 70.0 | 75.10 | 75.90 | Continued dilution |

| 80.0 | 110.40 | 111.50 | High water content |

| 90.0 | 165.80 | 167.00 | Near saturation with atmospheric water |

| Note: This data is illustrative, representing the expected behavior of a highly hygroscopic and deliquescent salt like this compound. |

This behavior can be visualized in a sorption-desorption isotherm plot, which often exhibits hysteresis—a lag in the desorption curve compared to the sorption curve.

Caption: Representative DVS isotherm for a deliquescent salt.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, several well-established analytical techniques can be employed.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity at a constant temperature.[8][9][10] It is the preferred method for generating precise sorption-desorption isotherms.

Caption: Experimental workflow for DVS analysis.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DVS instrument's microbalance and relative humidity sensor using certified standards as per manufacturer guidelines.[11]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound hexahydrate into the DVS sample pan.

-

Drying Stage: Place the sample in the DVS chamber. Start the experiment by exposing the sample to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until the sample mass equilibrates (e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass.

-

Sorption Cycle: Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments) from 0% to a maximum value (e.g., 90% RH). At each step, the instrument holds the RH constant until the sample mass again reaches equilibrium.[12][13]

-

Desorption Cycle: Once the maximum RH is reached and the mass is stable, the instrument is programmed to decrease the RH in the same decrements back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The software records the mass change at each RH step. The results are plotted as the percentage change in mass versus RH to generate the sorption and desorption isotherms.

Gravimetric Analysis (Loss on Drying)

This is a simpler, classical method to determine the total water content of a hydrated salt by measuring the mass lost upon heating.[14][15] It does not provide an isotherm but gives a quantitative measure of the water of hydration.

Caption: Workflow for gravimetric determination of water content.

Detailed Protocol:

-

Crucible Preparation: Heat a clean porcelain crucible and lid in an oven at >110°C for 30 minutes to ensure they are completely dry. Cool to room temperature in a desiccator.

-

Initial Weighing: Weigh the empty crucible and lid accurately on an analytical balance.

-

Sample Addition: Add approximately 1-2 g of this compound hydrate to the crucible and weigh it again accurately.

-

Heating: Place the crucible with the sample (lid slightly ajar) in a drying oven set to a temperature sufficient to drive off the water of hydration but below the decomposition temperature (e.g., 110-120°C for the hexahydrate, which melts at 106°C). Heat for 1-2 hours.[15][16]

-

Cooling & Weighing: Using tongs, transfer the hot crucible to a desiccator to cool to room temperature without reabsorbing atmospheric moisture. Once cool, weigh it accurately.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within an acceptable tolerance (e.g., ±0.002 g), indicating all water has been removed.[15]

-

Calculation: The mass of water lost is the difference between the initial and final mass of the crucible contents. From this, the percentage of water and the number of moles of water per mole of anhydrous salt can be calculated.[17]

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining water content.[18] It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[19][20] The volumetric method is suitable for determining the water content in the hydrated salt.

Detailed Protocol:

-

Titrator Preparation: Set up the Karl Fischer titrator. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol). The system is pre-titrated to a stable, dry endpoint to eliminate any residual moisture in the solvent and vessel.

-

Titer Determination: The concentration (titer) of the KF reagent must be accurately determined by titrating a known mass of a certified water standard (e.g., disodium tartrate dihydrate or pure water).

-

Sample Analysis: A precisely weighed sample of this compound hydrate (e.g., 50-100 mg) is quickly introduced into the conditioned titration vessel.

-

Titration: The sample is dissolved or suspended in the solvent, and the KF reagent is added automatically until the endpoint is reached, which is detected potentiometrically.[18]

-

Calculation: The volume of titrant consumed is used along with the predetermined titer to calculate the mass of water in the sample. The water content is then expressed as a percentage of the total sample mass.

Implications in Catalysis and Drug Development

This compound hexahydrate is a remarkably effective Lewis acid catalyst for a wide array of organic transformations, including the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.[13] The catalytic activity is attributed to the high electrophilicity of the Zn²⁺ ion, which is enhanced by the strongly electron-withdrawing perchlorate counter-anions.

The hygroscopic nature of the catalyst is directly relevant here. While the reaction can be performed under solvent-free conditions, the presence of the six water molecules of hydration in the catalyst's crystal lattice can influence the reaction environment. In some cases, coordinated water can participate in the reaction mechanism or stabilize intermediates. Conversely, excess absorbed water could potentially hydrolyze reactants or intermediates, reducing the catalyst's efficacy. Therefore, using a consistent hydration state of the catalyst is crucial for reproducibility.

The proposed mechanism for the Biginelli reaction involves the zinc(II) ion activating the aldehyde carbonyl group, facilitating the formation of an N-acyliminium ion intermediate, which then undergoes subsequent cyclization and dehydration steps.

Caption: Proposed catalytic cycle for the Biginelli reaction.

Handling and Storage

Given its properties, strict handling and storage procedures are mandatory for this compound.

-

Hygroscopicity: The material must be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption and deliquescence.[5]

-

Oxidizing Nature: Keep away from combustible materials, organic compounds, and strong reducing agents to prevent fire or explosion hazards.

-

Safety: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

Conclusion

The hygroscopic and deliquescent properties of this compound are defining features that have profound implications for its use in scientific research and drug development. While its role as a potent Lewis acid catalyst is well-established, harnessing its full potential requires a thorough understanding and quantification of its interaction with water. Through standardized methodologies such as Dynamic Vapor Sorption, Gravimetric Analysis, and Karl Fischer Titration, researchers can accurately characterize the water content, ensuring the consistency, reproducibility, and safety of their chemical processes. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to effectively manage and utilize this versatile and powerful reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research.abo.fi [research.abo.fi]

- 3. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]

- 4. gfschemicals.com [gfschemicals.com]

- 5. tradeindia.com [tradeindia.com]

- 6. This compound [chemister.ru]

- 7. nrc.gov [nrc.gov]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. mt.com [mt.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. particletechlabs.com [particletechlabs.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. more.juniata.edu [more.juniata.edu]

- 15. Gravimetric Determination Of Water | Researchomatic [researchomatic.com]

- 16. google.com [google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Titration & Karl Fischer Analysis [sigmaaldrich.com]

- 19. mcckf.com [mcckf.com]

- 20. quveon.com [quveon.com]

An In-depth Technical Guide to Zinc Perchlorate as a Strong Oxidizing Agent

Abstract

Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a potent oxidizing agent and a versatile Lewis acid catalyst.[1] While the perchlorate anion (ClO₄⁻) provides the strong oxidizing potential, the zinc cation (Zn²⁺) acts as a highly effective Lewis acid, activating substrates in numerous organic transformations.[1][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound. It is intended for laboratory professionals who require a detailed understanding of its characteristics and safe handling. The document summarizes key quantitative data, outlines detailed experimental methodologies for its use in catalysis, and presents visual diagrams of reaction mechanisms and workflows.

Introduction

This compound is an inorganic salt that exists as a white, crystalline, and highly hygroscopic solid.[3] It is most commonly available as a hexahydrate, Zn(ClO₄)₂·6H₂O.[4] The compound is notable for its dual functionality: the perchlorate ion is a powerful oxidizer, and the zinc(II) ion is a strong, oxophilic Lewis acid.[1][2] This combination makes this compound a highly efficient catalyst for a variety of organic reactions, including acylations, epoxide ring-opening reactions, and multicomponent reactions like the Biginelli synthesis.[2][5][6] Its utility is further enhanced by its commercial availability, relatively low cost, and stability under non-anhydrous conditions.[1] However, as a strong oxidizing agent, it must be handled with extreme care to avoid the risk of fire or explosion, especially when in contact with organic materials or reducing agents.[1][7]

Physicochemical and Oxidizing Properties

This compound's utility as an oxidizing agent is primarily derived from the perchlorate anion, where chlorine is in its highest oxidation state (+7).[8] While thermodynamically a powerful oxidizer, the perchlorate ion is kinetically stable in aqueous solutions, making it a weaker oxidant than other chlorates under these conditions unless heated or in the presence of a suitable catalyst.[8][9] The zinc cation's strong Lewis acidity significantly enhances its catalytic activity in organic synthesis by coordinating with and activating substrates.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical and thermodynamic properties of this compound and the perchlorate ion.

| Property | Value | Citations |

| Chemical Formula | Anhydrous: Zn(ClO₄)₂ Hexahydrate: Zn(ClO₄)₂·6H₂O | [4] |

| Molar Mass | Anhydrous: 264.28 g/mol Hexahydrate: 372.37 g/mol | [4] |

| Appearance | Colorless to white crystalline solid | [1][4] |

| Density | 2.252 g/cm³ | [4] |

| Melting Point | 105 - 107 °C (Hexahydrate) | |

| Solubility | Highly soluble in water and low-molecular-weight alcohols | [1][3] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [3][4] |

Table 1: Physicochemical Properties of this compound.

| Reaction Half-Reaction | Standard Potential (E°) / V | Citations |

| ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | +1.19 | [10] |

| Zn²⁺(aq) + 2e⁻ → Zn(s) | -0.76 | [11] |

Table 2: Standard Reduction Potentials.

Applications in Organic Synthesis

This compound hexahydrate serves as a highly efficient catalyst in several important organic transformations, often under mild, solvent-free conditions.

Biginelli Reaction for Dihydropyrimidinone Synthesis

This compound is an effective catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.[2] This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.[12] The strong electron-withdrawing nature of the perchlorate anions makes the Zn²⁺ ion sufficiently electrophilic to activate the reactants, leading to high yields in short reaction times under solvent-free conditions.[2]

Ring-Opening of Epoxides

The compound is a potent catalyst for the ring-opening of epoxides by various nucleophiles, such as amines and thiols, to produce valuable β-amino alcohols and β-hydroxysulfides.[1][5][13] The Lewis acidic zinc ion coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1][3] This methodology is noted for its high yields, excellent chemo-, regio-, and stereoselectivities, and applicability to the synthesis of cardiovascular drugs like propranolol and naftopidil.[5]

Acylation of Alcohols, Phenols, and Amines

This compound hexahydrate efficiently catalyzes the acylation of poorly nucleophilic substrates, including electron-deficient phenols, sterically hindered alcohols, and amines, using anhydrides as acylating agents.[6][14] The reactions proceed in excellent yields at room temperature and often under solvent-free conditions.[6] The catalytic activity of this compound in these reactions surpasses that of other zinc salts like ZnCl₂, ZnBr₂, and Zn(OAc)₂.[6][14]

Experimental Protocols

The following sections provide detailed methodologies for key reactions catalyzed by this compound.

General Protocol for Biginelli Reaction

This protocol describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) as reported by Palekar et al.[2][12]

Materials:

-

Aldehyde (1 mmol)

-

β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (2 mol%)

-

Ethanol

-

Cold water

Procedure:

-

Combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and Zn(ClO₄)₂·6H₂O (2 mol%) in a round-bottom flask.

-

Heat the mixture with stirring at 100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water and stir for 5 minutes to precipitate the product.

-

Filter the solid product under suction and wash it with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

General Protocol for Ring-Opening of Epoxides with Amines

This protocol is adapted from the work of Chakraborti et al. on the synthesis of 2-amino alcohols.[5]

Materials:

-

Epoxide (1 mmol)

-

Amine (1-1.2 mmol)

-

This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (0.5-5 mol%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of the epoxide (1 mmol) and the amine (1-1.2 mmol), add Zn(ClO₄)₂·6H₂O (specify mol%).

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) for the required time, monitoring by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2-amino alcohol.

General Protocol for Acylation of Phenols

This protocol is based on the procedure for the acylation of poor nucleophiles as described by Chakraborti et al.[6]

Materials:

-

Phenol or alcohol (1 mmol)

-

Acetic anhydride (or other anhydride) (1-1.5 mmol)

-

This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (0.1-2 mol%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of the phenolic or alcoholic substrate (1 mmol) and the anhydride (1-1.5 mmol), add Zn(ClO₄)₂·6H₂O (specify mol%).

-

Stir the mixture at room temperature or heat as required (e.g., 80°C for highly deactivated substrates).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the solution with saturated aqueous sodium bicarbonate to remove unreacted anhydride and acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the product by column chromatography or recrystallization if necessary.

Reaction Mechanisms and Workflows

The catalytic action of this compound is primarily attributed to the Lewis acidity of the Zn²⁺ ion, which activates the electrophilic partner in the reaction.

Proposed Catalytic Cycle for Biginelli Reaction

The mechanism involves the initial activation of the aldehyde by the Zn²⁺ catalyst, followed by condensation with urea to form an N-acyliminium ion intermediate. This intermediate then undergoes nucleophilic attack by the enol form of the β-keto ester, followed by cyclization and dehydration to yield the final DHPM product.

Caption: Zn(ClO₄)₂-catalyzed Biginelli reaction mechanism.

Experimental Workflow for Product Purification

A general workflow for the synthesis and purification of products from these reactions involves reaction setup, monitoring, workup, and final purification.

Caption: A generalized workflow for synthesis and purification.

Mechanism of Lewis Acid-Catalyzed Epoxide Opening

The catalytic cycle for epoxide ring-opening involves the coordination of the Lewis acidic Zn²⁺ ion to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by a nucleophile (e.g., an amine). The attack occurs via an Sₙ2-like mechanism, leading to the opening of the ring and formation of the product.

Caption: Lewis acid catalysis in epoxide ring-opening.